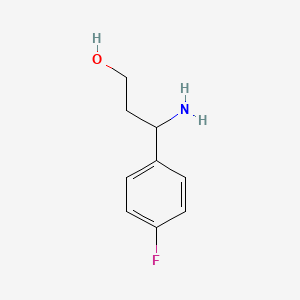

3-Amino-3-(4-fluorophenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622542 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612532-52-2 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of 3-Amino-3-(4-fluorophenyl)propan-1-ol

This compound is a chiral amino alcohol that has garnered significant interest within the scientific community, particularly among researchers in medicinal chemistry and drug development. Its structure, featuring a propanol backbone with a stereocenter at the C3 position bearing both an amino group and a 4-fluorophenyl moiety, makes it a valuable and versatile synthon. The presence of the fluorine atom is a key feature, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in research and development. This molecule and its analogs serve as crucial intermediates in the synthesis of pharmacologically active compounds, including potential antidepressants and anxiolytics, owing to their structural resemblance to known psychoactive agents[2][3].

Core Physicochemical and Structural Properties

The functionality of this compound is dictated by its unique structural combination: a primary alcohol, a primary amine, and an aromatic ring substituted with a highly electronegative fluorine atom. These features govern its solubility, reactivity, and interaction with biological systems.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂FNO | [4][5][6] |

| Molecular Weight | 169.20 g/mol | [5][6] |

| CAS Number | 612532-52-2 (Racemate) | [4][7] |

| 228422-49-9 ((S)-enantiomer) | [5][6] | |

| 228422-47-7 ((R)-enantiomer) | ||

| Appearance | Solid | [5] |

| Purity | Typically ≥95-97% | [4][5] |

| Storage | Sealed in a dry environment at room temperature | [6] |

The molecule's chirality is a critical consideration for drug development professionals. The (S) and (R) enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, stereoselective synthesis or chiral resolution is often a mandatory step in its application. The amino group confers basic properties, allowing for salt formation to improve solubility and handling, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. The 4-fluorophenyl group increases lipophilicity compared to an unsubstituted phenyl ring and can engage in specific binding interactions within target proteins, in addition to blocking metabolic oxidation at the para-position.

Synthesis and Purification Strategies

The synthesis of this compound is not widely detailed in standard literature, but logical and effective routes can be derived from established methodologies for analogous compounds, such as its 4-chloro counterpart[8]. A common and reliable strategy involves the reduction of a suitable keto-amine or the reductive amination of a keto-alcohol precursor.

General Synthetic Workflow

A highly plausible synthetic pathway begins with 3-chloro-1-(4-fluorophenyl)propan-1-one. This precursor undergoes asymmetric reduction to establish the chiral hydroxyl center, followed by nucleophilic substitution of the chloride with an amine source. Alternatively, direct reduction of a keto-azide precursor provides an efficient route to the final amino alcohol.

Caption: A plausible synthetic workflow for chiral this compound.

Exemplary Laboratory Protocol (Reductive Amination Approach)

This protocol is a representative methodology based on standard organic chemistry principles and syntheses of similar structures[8].

-

Reaction Setup: To a solution of 1-(4-fluorophenyl)-3-hydroxypropan-1-one (1.0 eq) in methanol (MeOH, 10 volumes) in a round-bottom flask, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Rationale: Reductive amination is a direct and efficient method. Ammonium acetate serves as the ammonia source. NaBH₃CN is chosen as the reducing agent because it is mild and selectively reduces the imine intermediate formed in situ without significantly reducing the starting ketone.

-

-

Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~2 to decompose the excess reducing agent. Basify the mixture with 2M sodium hydroxide (NaOH) to a pH of ~10-11.

-

Rationale: The acidic quench neutralizes the reaction and destroys excess hydride. Subsequent basification deprotonates the ammonium salt of the product, rendering it soluble in organic solvents for extraction.

-

-

Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure this compound.

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the structure and purity of the final compound. Below are the expected spectral data signatures.

Table 2: Predicted Analytical Data

| Technique | Expected Signature |

| ¹H NMR | δ (ppm): 7.20-7.40 (m, 2H, Ar-H ortho to F), 6.95-7.10 (t, 2H, Ar-H meta to F), 4.10-4.20 (m, 1H, CH-N), 3.60-3.75 (m, 2H, CH₂-O), 1.70-1.90 (m, 2H, CH₂), 1.5-2.5 (br s, 3H, NH₂ and OH). Note: Chemical shifts are predictive and can vary with solvent. |

| ¹³C NMR | δ (ppm): 160-164 (d, ¹JCF, C-F), 140-142 (Cq), 128-130 (d, ³JCF, CH-Ar), 114-116 (d, ²JCF, CH-Ar), 60-62 (CH₂-O), 52-54 (CH-N), 38-40 (CH₂). |

| FTIR | ν (cm⁻¹): 3200-3500 (broad, O-H and N-H stretch), 2850-3000 (C-H stretch), 1600 (C=C aromatic stretch), 1220-1240 (C-F stretch). |

| Mass Spec. | [M+H]⁺: 170.0976. Fragmentation may involve loss of H₂O (m/z 152.0875) or NH₃. Adducts such as [M+Na]⁺ are also common[9]. |

Chemical Reactivity and Derivatization Potential

The dual functionality of the amino and hydroxyl groups makes this compound an excellent substrate for a wide range of chemical transformations, enabling its use in constructing more complex molecules.

-

N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, sulfonylation to form sulfonamides, or alkylation to form secondary or tertiary amines.

-

O-Functionalization: The primary alcohol can be converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also undergo etherification (e.g., Williamson ether synthesis) or esterification.

-

Cyclization: Depending on the reaction partners, intramolecular cyclization involving both the amine and hydroxyl groups is possible, leading to the formation of heterocyclic structures like oxazines.

Caption: Common reactivity pathways for this compound.

Significance in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a sophisticated building block.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atom at the para-position of the phenyl ring effectively blocks a common site of metabolic oxidation by cytochrome P450 enzymes. This can significantly increase the half-life and oral bioavailability of a drug candidate[1].

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the benzylic amine compared to its non-fluorinated analog. This fine-tuning of basicity can be critical for optimizing a drug's solubility, cell permeability, and binding to its target receptor.

-

Chiral Scaffold: As a chiral intermediate, it allows for the construction of enantiomerically pure drugs. This is paramount in modern pharmacology to avoid off-target effects and improve the therapeutic index. Its structural motif is found in precursors to important pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs)[3].

-

Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups, offering a way to modify a lead compound's properties while retaining its core binding interactions. The potential for derivatives to exhibit diverse biological activities, from anticancer to antioxidant effects, underscores the versatility of this scaffold[10].

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for the synthesis of advanced pharmaceutical agents. Its combination of a chiral center, reactive functional groups, and the pharmacologically advantageous 4-fluorophenyl moiety makes it an indispensable tool for researchers and scientists. A thorough understanding of its chemical properties, synthetic routes, and reactivity is fundamental to unlocking its full potential in the development of next-generation therapeutics.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Buy (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL [smolecule.com]

- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 4. acubiochem.com [acubiochem.com]

- 5. (S)-3-(4-FLUOROPHENYL)-β-ALANINOL | CymitQuimica [cymitquimica.com]

- 6. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol - CAS:228422-49-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. 612532-52-2|this compound|BLD Pharm [bldpharm.com]

- 8. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 9. PubChemLite - 3-amino-1-(4-fluorophenyl)propan-1-ol (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-3-(4-fluorophenyl)propan-1-ol CAS number 612532-52-2

An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and the precise control of stereochemistry are cornerstones of rational molecular design. Chiral 3-amino-3-arylpropan-1-ol scaffolds represent a privileged class of intermediates, valued for their utility in constructing complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound (CAS Number: 612532-52-2), a building block of significant interest. We will dissect its molecular attributes, explore robust synthetic and analytical methodologies, and contextualize its application within pharmaceutical development, offering field-proven insights for its effective utilization.

Molecular Profile: The Strategic Advantage of Fluorination

This compound is a synthetic organic compound featuring a primary alcohol, a primary amine, and a stereocenter at the C3 position, which is directly attached to a para-fluorinated phenyl ring. The presence and positioning of the fluorine atom are not trivial; they are a deliberate design choice rooted in established medicinal chemistry principles.

Fluorine's unique properties—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale)—allow it to profoundly influence a molecule's biological profile without adding significant steric bulk.[1][2] The strategic incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modulate the pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4] In the context of this molecule, the para-fluoro substituent can alter the electronic properties of the aromatic ring and influence the basicity of the amine, which is critical for its utility as a pharmacophore or synthetic intermediate.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 612532-52-2 (for the racemate) | [5][6] |

| Molecular Formula | C9H12FNO | [5][7] |

| Molecular Weight | 169.20 g/mol | [5][7] |

| Appearance | Solid (Typical) | [8] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in dark place | [5] |

| Related Enantiomers | (R): 228422-47-7, (S): 228422-49-9 | [7][9][10] |

Synthesis and Stereochemical Control: An Asymmetric Approach

The primary challenge in synthesizing this molecule lies in controlling the stereochemistry at the C3 position. Since biological activity is often enantiomer-specific, access to enantiomerically pure forms is crucial for drug development. While classical resolution of the racemate is possible, modern synthetic chemistry favors more efficient asymmetric methods.

Retrosynthetic Strategy

A logical retrosynthetic analysis points to an asymmetric reduction of a prochiral ketone precursor, 3-amino-1-(4-fluorophenyl)propan-1-one. This approach is highly convergent and leverages the power of well-established catalytic asymmetric reactions.

References

- 1. chemxyne.com [chemxyne.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 612532-52-2|this compound|BLD Pharm [bldpharm.com]

- 6. acubiochem.com [acubiochem.com]

- 7. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol - CAS:228422-49-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7 [sigmaaldrich.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. CAS 228422-47-7 | 4647-3-R0 | MDL MFCD07784088 | (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | SynQuest Laboratories [synquestlabs.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a pivotal chiral building block in modern medicinal chemistry. Its unique structural arrangement, featuring a primary alcohol, a chiral amine, and a fluorinated phenyl ring, makes it an invaluable synthon for the development of complex, high-value pharmaceutical agents. The strategic placement of the fluorine atom enhances metabolic stability and binding affinity, while the stereochemically defined amine and alcohol groups provide versatile handles for asymmetric synthesis. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and application, with a focus on the underlying scientific principles and methodologies essential for its effective use in research and drug development.

Molecular Structure and Physicochemical Properties

Chemical Identity and Stereochemistry

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, also known as (S)-β-(4-fluorophenyl)alaninol, is a chiral amino alcohol. The designation "(S)" refers to the stereochemical configuration at the C3 carbon, the stereocenter bearing the amino group and the 4-fluorophenyl substituent. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this chiral carbon are prioritized as follows: 1) Amino (-NH₂) group, 2) 4-fluorophenyl group, 3) Ethylene-ol (-CH₂CH₂OH) group, and 4) Hydrogen atom. This specific spatial arrangement is critical, as enantiomeric purity is often directly linked to the desired pharmacological activity and reduced off-target effects of the final active pharmaceutical ingredient (API).

The presence of a fluorine atom at the para-position of the phenyl ring is a deliberate design element. Fluorine's high electronegativity can modulate the pKa of the nearby amino group and influence non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of drug candidates derived from this intermediate.

Caption: Key structural components of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 228422-49-9 | [1][2] |

| Molecular Formula | C₉H₁₂FNO | [1][2] |

| Molecular Weight | 169.20 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [2][3] |

Synthesis and Stereoselective Control

The primary challenge in producing (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol lies in the precise control of the stereochemistry at the C3 position. The most prevalent and industrially scalable strategies involve the asymmetric reduction of a prochiral ketone precursor, 3-amino-1-(4-fluorophenyl)propan-1-one. Both chemical catalysis and biocatalysis are viable and effective approaches.

Key Synthetic Strategy: Asymmetric Reduction

The most common retrosynthetic disconnection is at the C-O bond of the secondary alcohol, revealing a prochiral aminoketone. This precursor can be stereoselectively reduced to the desired (S)-alcohol. This approach is highly efficient as it establishes the crucial stereocenter in the final step.

Caption: Retrosynthetic analysis via asymmetric reduction of a prochiral ketone.

Recommended Protocol: CBS-Catalyzed Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly enantioselective method for the reduction of prochiral ketones.[4] This protocol is adapted from established methodologies for structurally similar aminoketones and represents a field-proven approach.

Rationale for Experimental Choices:

-

Catalyst: The (R)-Me-CBS-oxazaborolidine catalyst creates a chiral environment around the borane reducing agent. The borane coordinates to the nitrogen of the CBS catalyst, which then directs the hydride transfer to one face of the ketone, leading to the formation of the (S)-alcohol with high enantioselectivity.

-

Reducing Agent: Borane-dimethyl sulfide (BMS) is a stable and convenient source of borane. It is crucial to add it slowly to the pre-formed catalyst complex to ensure proper coordination before the reduction of the substrate begins.

-

Temperature: The reaction is conducted at low temperatures (-20 °C) to maximize enantioselectivity. Lower thermal energy reduces the likelihood of the non-selective background reduction and enhances the energy difference between the two diastereomeric transition states, favoring the desired pathway.

-

Quenching: Methanol is used to quench the reaction by reacting with any excess borane and breaking down the borate-alcohol complexes formed during the reaction.

Step-by-Step Methodology:

-

Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous tetrahydrofuran (THF).

-

Cooling and Reagent Addition: Cool the solution to -20 °C. Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes to allow for complex formation.[4]

-

Substrate Addition: In a separate flask, dissolve 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine). Filter off the resulting salt. Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

-

Work-up: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Structural Verification: NMR Spectroscopy

Expected Spectroscopic Data:

| Nucleus | Atom Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ar-H (ortho to F) | ~7.10 | t (triplet) |

| ¹H | Ar-H (meta to F) | ~7.40 | dd (doublet of doublets) |

| ¹H | CH (NH₂) | ~4.20 | t (triplet) |

| ¹H | CH₂ -CH(NH₂) | ~1.90 | m (multiplet) |

| ¹H | CH₂ -OH | ~3.70 | t (triplet) |

| ¹H | NH₂ and OH | Broad, variable | s (singlet) |

| ¹³C | C -F | ~162 (d, ¹JCF ≈ 245 Hz) | d (doublet) |

| ¹³C | Ar-C H (ortho to F) | ~115 (d, ²JCF ≈ 21 Hz) | d (doublet) |

| ¹³C | Ar-C H (meta to F) | ~128 (d, ³JCF ≈ 8 Hz) | d (doublet) |

| ¹³C | Ar-C (ipso) | ~140 (d, ⁴JCF ≈ 3 Hz) | d (doublet) |

| ¹³C | C H(NH₂) | ~52 | - |

| ¹³C | C H₂-CH(NH₂) | ~40 | - |

| ¹³C | C H₂-OH | ~60 | - |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary based on solvent and concentration.

Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric excess (ee) is critical and is reliably achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose phenylcarbamates, are highly effective for resolving this class of compounds.

Exemplary Chiral HPLC Protocol:

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar | Provides excellent enantioselectivity for aromatic amino alcohols through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine (DEA) | Normal phase conditions are typically effective. The alcohol modifier controls retention, while the amine additive improves peak shape for basic analytes by minimizing tailing. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |

| Detection | UV at 254 nm | The fluorophenyl ring provides strong UV absorbance for sensitive detection. |

| Expected Result | Baseline separation of the (S) and (R) enantiomers. The enantiomeric excess is calculated from the relative peak areas. | The (S)-enantiomer should be the major peak, with the (R)-enantiomer being a minor impurity if present. |

Applications in Drug Development

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is not an end-product but a high-value intermediate. Its structure is frequently incorporated into the scaffolds of kinase inhibitors, a major class of therapeutics used in oncology and immunology.

Intermediate for Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core (like a pyrimidine) that binds to the ATP pocket of the target enzyme. Chiral amines, such as the one derived from our title compound, are frequently used to introduce side chains that extend out of this pocket to engage with other regions of the kinase, conferring both potency and selectivity. The aminopyrimidine scaffold is a well-established core for various kinase inhibitors.[5]

Caption: General synthetic workflow from the chiral building block to a kinase inhibitor.

For instance, in the development of Aurora kinase inhibitors, scaffolds containing N-(1H-pyrazol-3-yl)pyrimidin-4-amine are common.[6] Chiral side chains attached to the pyrimidine ring are crucial for achieving high potency and selectivity. The (S)-3-amino-3-(4-fluorophenyl)propyl moiety, derived from the title compound, is an ideal candidate for such a side chain, providing a stereochemically defined vector to probe the protein's surface and improve pharmacological properties.

Conclusion

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol stands as a testament to the power of strategic molecular design. Its carefully considered structure—a stable fluorinated aromatic, a stereochemically pure amine, and a reactive primary alcohol—provides a robust and versatile platform for the synthesis of advanced pharmaceutical candidates. A thorough understanding of its stereoselective synthesis, particularly through asymmetric reduction, and its rigorous analytical characterization via NMR and chiral HPLC, are paramount for any research or development program. As the demand for more selective and metabolically robust kinase inhibitors continues to grow, the utility and importance of this chiral building block are set to expand, cementing its role as a cornerstone of modern drug discovery.

References

- 1. appchemical.com [appchemical.com]

- 2. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol - CAS:228422-49-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. (R)-3-(4-FLUOROPHENYL)-BETA-ALANINOL | 228422-47-7 [sigmaaldrich.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. (S)-3-(4-FLUOROPHENYL)-β-ALANINOL | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol

This guide provides a comprehensive overview of the synthetic pathways for obtaining enantiomerically pure (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol, a chiral building block of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for selecting and implementing an optimal synthesis strategy. This document emphasizes not only the procedural steps but also the underlying scientific principles and practical considerations that ensure reproducibility and high stereochemical fidelity.

Introduction: The Significance of (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The specific stereochemistry of these compounds is often critical for their pharmacological activity. (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol, with its fluorine-substituted phenyl ring, presents a valuable synthon for the development of novel therapeutics, leveraging the unique electronic properties of fluorine to modulate metabolic stability, binding affinity, and bioavailability.

The primary challenge in the synthesis of this compound lies in the efficient and highly selective construction of the chiral center at the C3 position. This guide will explore three principal and field-proven strategies to achieve this:

-

Asymmetric Reduction of a Prochiral β-Amino Ketone: A convergent and highly effective method employing a chiral catalyst to stereoselectively reduce the ketone precursor.

-

Chemoenzymatic Kinetic Resolution: A biocatalytic approach that utilizes the high enantioselectivity of enzymes to resolve a racemic mixture of the target amino alcohol.

-

Synthesis of the Precursor: A foundational step involving the synthesis of the key intermediate, 3-amino-3-(4-fluorophenyl)propan-1-one, via the Mannich reaction.

Each of these pathways will be discussed in detail, with an emphasis on the causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature.

Pathway 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The asymmetric reduction of a prochiral ketone is a powerful strategy for establishing a chiral center with high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this approach, utilizing a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane-mediated reduction.[1][2]

The Causality Behind the CBS Reduction

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, bicyclic transition state. The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (R)-diphenylprolinol, coordinates with borane to form the active catalytic species.[3] The prochiral ketone then coordinates to the boron atom of the catalyst in a sterically favored orientation, positioning the larger substituent away from the catalyst's chiral auxiliary. This controlled arrangement ensures that the hydride transfer from the borane occurs to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.[4]

Experimental Protocol: Asymmetric Reduction of 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one

This protocol is adapted from established procedures for the CBS reduction of β-amino ketones.

Materials:

-

3-Dimethylamino-1-(4-fluorophenyl)propan-1-one hydrochloride

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)[5]

-

Borane-dimethyl sulfide complex (BH3·DMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Triethylamine

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Add anhydrous THF to the flask and cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes.

-

In a separate flask, dissolve 3-dimethylamino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with triethylamine (1.1 eq). Stir for 15 minutes and filter off the resulting triethylamine hydrochloride salt.

-

Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

To the residue, add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (R)-3-Dimethylamino-3-(4-fluorophenyl)propan-1-ol.

Data Presentation

| Catalyst | Reductant | Substrate | Product | Yield (%) | ee (%) | Reference |

| (R)-2-Methyl-CBS-oxazaborolidine | BH3·DMS | 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one | (R)-3-Dimethylamino-3-(4-fluorophenyl)propan-1-ol | >90 | >95 | [1] |

Visualizing the CBS Reduction Workflow

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Pathway 2: Chemoenzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[6] Enzymatic kinetic resolution (EKR) is a powerful technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are particularly well-suited for this purpose due to their broad substrate scope and high enantioselectivity.[7]

The Rationale for Lipase-Catalyzed Resolution

Lipases catalyze the hydrolysis of esters or, in the reverse reaction, esterification. In a kinetic resolution of a racemic alcohol, the enzyme will acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting or unreacted enantiomer (the desired alcohol). Candida antarctica Lipase B (CAL-B) is a widely used and robust enzyme for the resolution of a variety of chiral alcohols and amines.[8][9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Amino-3-(4-fluorophenyl)propan-1-ol

This protocol is based on established procedures for the lipase-catalyzed resolution of amino alcohols.

Materials:

-

(±)-3-Amino-3-(4-fluorophenyl)propan-1-ol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous solvent (e.g., toluene or methyl tert-butyl ether)

-

Silica gel for column chromatography

Procedure:

-

To a flask containing (±)-3-amino-3-(4-fluorophenyl)propan-1-ol (1.0 eq) dissolved in the anhydrous solvent, add the immobilized CAL-B (e.g., 20-50 mg per mmol of substrate).

-

Add the acyl donor, vinyl acetate (0.5-0.6 eq), to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC.

-

The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining alcohol.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (S)-acylated amino alcohol from the unreacted (R)-3-amino-3-(4-fluorophenyl)propan-1-ol by silica gel column chromatography.

Data Presentation

| Enzyme | Acyl Donor | Substrate | Products | Conversion (%) | ee (%) of (R)-alcohol | ee (%) of (S)-ester | Reference |

| Immobilized CAL-B | Vinyl Acetate | (±)-3-Amino-3-(4-fluorophenyl)propan-1-ol | (R)-alcohol & (S)-acetate | ~50 | >99 | >99 | [10][11] |

Visualizing the Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Foundational Synthesis: The Mannich Reaction for the β-Amino Ketone Precursor

A reliable and scalable synthesis of the starting material is paramount. The β-amino ketone, 3-amino-3-(4-fluorophenyl)propan-1-one, is conveniently prepared via the Mannich reaction. This three-component condensation reaction involves an enolizable ketone (4'-fluoroacetophenone), a non-enolizable aldehyde (formaldehyde), and an amine (ammonia or a primary/secondary amine).[12][13]

The Mechanism of the Mannich Reaction

The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde. The ketone, in its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion to form the β-amino carbonyl compound, also known as a Mannich base.[14]

Experimental Protocol: Synthesis of 3-Dimethylamino-1-(4-fluorophenyl)propan-1-one Hydrochloride

This protocol is adapted from a classic Mannich reaction procedure.[15]

Materials:

-

4'-Fluoroacetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

95% Ethanol

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4'-fluoroacetophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).

-

Add 95% ethanol and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux with stirring. The reaction mixture should become homogeneous as the paraformaldehyde dissolves.

-

After refluxing for 2-3 hours, monitor the reaction by TLC.

-

Once the reaction is complete, cool the solution in an ice bath.

-

Slowly add acetone to the cooled solution to precipitate the product, 3-dimethylamino-1-(4-fluorophenyl)propan-1-one hydrochloride.

-

Collect the crystalline product by vacuum filtration and wash with cold acetone.

-

The crude product can be recrystallized from a mixture of hot ethanol and acetone to yield the purified hydrochloride salt.

Visualizing the Mannich Reaction

Caption: Key steps in the Mannich reaction.

Conclusion

The synthesis of enantiomerically pure (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol can be successfully achieved through several robust and well-documented strategies. The choice of the optimal pathway will depend on factors such as the desired scale of the synthesis, the availability of specialized catalysts or enzymes, and the specific purity requirements of the final product.

The asymmetric CBS reduction offers a direct and highly enantioselective route to the target molecule from the corresponding β-amino ketone. This method is particularly advantageous for its high yields and excellent stereocontrol. The chemoenzymatic kinetic resolution provides a green and efficient alternative for the separation of a racemic mixture, often yielding both enantiomers with very high optical purity. The foundational Mannich reaction remains a reliable and cost-effective method for the preparation of the necessary β-amino ketone precursor.

By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can confidently approach the synthesis of this valuable chiral building block, enabling the advancement of their research and development programs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. organicreactions.org [organicreactions.org]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Biological Activity of Fluorinated Phenylpropanolamine Derivatives: Synthesis, Pharmacology, and Toxicological Implications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] When applied to the phenylpropanolamine scaffold—a core structure in numerous psychoactive and medicinal compounds—fluorination yields derivatives with profoundly altered biological activities. This guide provides a comprehensive technical overview of these compounds, navigating from their synthesis to their complex interactions with central nervous system targets and the resulting toxicological implications. We will dissect the structure-activity relationships that govern their effects on monoamine transporters and monoamine oxidase, detail the experimental protocols necessary to validate these activities, and explore the critical safety concern of mitochondrial and serotonergic neurotoxicity. This document is intended for drug development professionals and researchers, offering field-proven insights into the causal relationships between chemical structure, biological function, and potential therapeutic utility or risk.

The Strategic Role of Fluorine in Phenylpropanolamine Drug Design

The Phenylpropanolamine Scaffold: A Versatile Pharmacophore

The phenylpropanolamine framework is a privileged structure in neuropharmacology. It forms the backbone of compounds ranging from decongestants and anorectics to potent central nervous system (CNS) stimulants like amphetamine and cathinone.[3][4] Its biological effects are primarily mediated through interactions with monoamine systems, influencing the synaptic concentrations of dopamine, norepinephrine, and serotonin. This inherent activity makes the scaffold a prime candidate for derivatization in the pursuit of novel therapeutics.

Why Fluorinate? Enhancing Potency and Modifying Properties

The substitution of hydrogen with fluorine is not a trivial modification; it is a strategic decision rooted in fluorine's unique physicochemical properties.[5][6] The high electronegativity and small atomic size of fluorine can dramatically alter a molecule's properties.[2][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450, which can extend a drug's half-life.[1][5]

-

Binding Affinity and Selectivity: Fluorine's electronegativity can modify the electronic environment of the aromatic ring, influencing how the molecule interacts with its biological target.[5] This can lead to enhanced binding affinity and, in some cases, altered selectivity for different receptor subtypes or transporters.[8]

-

Membrane Permeability: The incorporation of fluorine can increase a compound's lipophilicity, which is often crucial for enhancing permeability across the blood-brain barrier to engage CNS targets.[1][8]

The strategic placement of fluorine on the phenylpropanolamine ring allows medicinal chemists to fine-tune the pharmacological profile, pushing a compound towards a desired therapeutic window while attempting to mitigate unwanted side effects.

Pharmacodynamics: Interplay with Key CNS Targets

The primary biological activity of fluorinated phenylpropanolamine derivatives stems from their potent modulation of monoamine neurotransmitter systems. Their two main targets are the plasma membrane monoamine transporters and the intracellular enzyme monoamine oxidase.

Monoamine Transporters (DAT, NET, SERT)

These transporters are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft, thereby terminating their signaling. Phenylpropanolamine derivatives can act as either reuptake inhibitors (blockers) or substrates (releasers), both of which lead to increased synaptic neurotransmitter levels.[9]

Causality in Experimental Choice: The decision to fluorinate, and where, is critical. Studies on related halogenated amphetamines and cathinones reveal a distinct structure-activity relationship (SAR). While many non-halogenated precursors are potent inhibitors of NET and DAT, para-halogenation (placing the halogen at the 4-position of the phenyl ring) significantly increases the potency of serotonin uptake inhibition.[10] This shift is crucial; a compound that was primarily a dopamine/norepinephrine agent can become a powerful serotonin agent, a change that carries both therapeutic potential (e.g., for depression) and significant risk.[10]

| Compound | Transporter Inhibition IC₅₀ (nM) | Dopamine vs. Serotonin Selectivity (DAT IC₅₀ / SERT IC₅₀) |

| Amphetamine | DAT: 1100, NET: 42, SERT: 3900 | 0.28 |

| 4-Fluoroamphetamine | DAT: 800, NET: 70, SERT: 900 | 0.89 |

| 4-Chloroamphetamine | DAT: 1200, NET: 50, SERT: 140 | 8.57 |

| Methcathinone | DAT: 1200, NET: 130, SERT: 12000 | 0.10 |

| 4-Fluoromethcathinone | DAT: 1400, NET: 170, SERT: 1400 | 1.00 |

| 4-Chloromethcathinone | DAT: 1800, NET: 110, SERT: 130 | 13.85 |

Data synthesized from Luethi et al., 2019.[10] A lower IC₅₀ value indicates higher potency. Selectivity ratio > 1 indicates preference for SERT inhibition.

This data clearly demonstrates that as the para-substituent size and electronegativity increase (H < F < Cl), the selectivity profile shifts dramatically towards serotonin transporter inhibition.[10] This is a critical insight for drug design, as it dictates the primary neurochemical effect and the associated risks.

This protocol provides a self-validating system to determine the potency of a novel compound at inhibiting monoamine transporters.

Caption: Workflow for determining monoamine transporter inhibition potency.

Protocol Steps:

-

Cell Culture: Maintain separate flasks of human embryonic kidney (HEK293) cells, each stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Plating: Seed the cells into 96-well microplates and allow them to grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES buffer. Add the buffer containing various concentrations of the fluorinated phenylpropanolamine derivative (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) as a positive control. Incubate for 15-20 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine) to each well at a concentration near its Kₘ value for the respective transporter.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time is kept brief to measure the initial rate of uptake.

-

Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer. This stops transporter activity immediately.

-

Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.

-

Analysis: The results are expressed as a percentage of the uptake observed in the vehicle-treated control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of the uptake) is then calculated by fitting the data to a nonlinear regression curve.

Monoamine Oxidase (MAO) Inhibition

MAO is a mitochondrial enzyme that catabolizes monoamine neurotransmitters. It exists in two isoforms: MAO-A and MAO-B. While phenylpropanolamine itself is a weak, reversible MAO inhibitor, fluorination can dramatically increase inhibitory potency and introduce selectivity.[11]

Causality in Experimental Choice: Studies on structurally similar fluorinated phenylcyclopropylamines have shown that the presence of fluorine on the ring increases inhibitory activity towards both MAO-A and MAO-B.[12] Furthermore, fluorination can reverse selectivity. For instance, fluorinating a known selective MAO-B inhibitor can result in a potent and selective MAO-A inhibitor.[12] This highlights the transformative power of fluorination. Developing a selective MAO-B inhibitor is a key strategy for treating Parkinson's disease, while MAO-A inhibitors are used as antidepressants.[7][13]

This is a robust method to determine a compound's inhibitory potency and selectivity for MAO isoforms.

-

Source of Enzyme: Use recombinant human MAO-A and MAO-B for clean, specific results. Alternatively, mitochondrial fractions from rodent liver (rich in MAO-B) or human placenta (rich in MAO-A) can be used.

-

Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine the enzyme source, assay buffer, and varying concentrations of the fluorinated test compound. Include a vehicle control.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.

-

Reaction Initiation: Add a fluorogenic substrate. A common choice is Amplex® Red, which, in the presence of horseradish peroxidase, reacts with H₂O₂, a byproduct of MAO activity, to produce the highly fluorescent resorufin.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission). Measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

-

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration. By running parallel assays for MAO-A and MAO-B, the selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) can be calculated.

Toxicological Profile: The Double-Edged Sword

The same chemical modifications that enhance pharmacological potency can also introduce significant toxicity. For fluorinated phenylpropanolamines, the primary concerns are mitochondrial impairment and serotonergic neurotoxicity.

Mitochondrial Toxicity and Oxidative Stress

A growing body of evidence shows that para-halogenation of amphetamine and its analogs increases their cytotoxicity.[14][15] This toxicity is mechanistically linked to mitochondrial dysfunction.[16]

Mechanism of Toxicity:

-

Impaired Electron Transport Chain: Compounds like 4-fluoroamphetamine (4-FA) can impair the function of the mitochondrial electron transport chain.[10][14]

-

ATP Depletion: This impairment leads to a significant decrease in cellular ATP content, starving the cell of energy.[10][15]

-

Increased ROS Production: A dysfunctional electron transport chain "leaks" electrons, which react with oxygen to form reactive oxygen species (ROS), or free radicals.[14][16]

-

Apoptosis Induction: The combination of energy depletion and oxidative stress can trigger the intrinsic pathway of apoptosis (programmed cell death).[14]

The rank order of cytotoxicity for para-substituents is often chloride > fluoride > hydrogen, indicating that halogenation directly contributes to this toxic potential.[10][14]

Caption: Pathway of fluorine-induced mitochondrial toxicity.

A key indicator of mitochondrial health is the membrane potential (ΔΨm). A decrease in ΔΨm is an early sign of mitochondrial dysfunction. The JC-1 dye is a ratiometric probe ideal for this measurement.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated derivative for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control known to depolarize mitochondria (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and add medium containing JC-1 dye (e.g., at 2 µM). Incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with a phosphate-buffered saline (PBS) to remove excess dye.

-

Fluorescence Reading: Measure the fluorescence in a plate reader.

-

Healthy Cells (High ΔΨm): JC-1 forms aggregates that emit red fluorescence (~590 nm).

-

Unhealthy Cells (Low ΔΨm): JC-1 remains in its monomeric form, emitting green fluorescence (~530 nm).

-

-

Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and is a quantitative measure of mitochondrial toxicity.

Serotonergic Neurotoxicity and Serotonin Syndrome

As established, para-fluorination can create potent serotonin reuptake inhibitors.[10] While this is the mechanism of action for SSRI antidepressants, excessive serotonergic activity can lead to serotonin syndrome, a potentially life-threatening condition.[17][18] This risk is severely amplified if a fluorinated phenylpropanolamine is combined with other serotonergic drugs, such as MAOIs, SSRIs, or even certain opioids and herbal supplements like St. John's Wort.[19][20][21]

Clinical Manifestations of Serotonin Syndrome:

-

Cognitive/Behavioral: Agitation, confusion, restlessness, hallucinations.[17][18]

-

Autonomic: Tachycardia, hypertension, hyperthermia, diarrhea, heavy sweating.[17][18]

-

Neuromuscular: Muscle spasms (myoclonus), overactive reflexes (hyperreflexia), tremor, loss of coordination (ataxia).[17][18]

Caption: Drug interactions significantly elevate serotonin syndrome risk.

Future Directions and Conclusion

The study of fluorinated phenylpropanolamine derivatives is a compelling area of drug discovery that balances on a knife's edge between therapeutic potential and significant risk.

-

Therapeutic Potential: The ability to precisely tune activity at monoamine transporters and MAO enzymes opens avenues for developing novel treatments. A selective MAO-B inhibitor could be a candidate for Parkinson's disease, while a balanced triple-reuptake inhibitor might offer a new paradigm for treating depression.[7][13]

-

The Medicinal Chemist's Challenge: The primary challenge is decoupling the desired pharmacological activity from the inherent toxicities. The same fluorination that boosts SERT inhibition also appears to enhance mitochondrial toxicity.[10][14] Future work must focus on SAR studies that can identify substitutions or structural modifications that retain the desired pharmacodynamic profile while reducing off-target toxic effects.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacology and neurotoxicology of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 8. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]

- 11. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. IJMS | Free Full-Text | Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells [mdpi.com]

- 17. Serotonin syndrome: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 18. Serotonin Syndrome - UF Health [ufhealth.org]

- 19. Drugs causing serotonin syndrome - GP Exams [gpexams.com]

- 20. Table: Medications That Can Cause Serotonin Syndrome-MSD Manual Professional Edition [msdmanuals.com]

- 21. pharmacytimes.com [pharmacytimes.com]

A-Technical-Guide-to-3-Amino-3-(4-fluorophenyl)propan-1-ol-as-a-Chiral-Building-Block

Abstract

This technical guide provides an in-depth analysis of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a pivotal chiral building block in modern medicinal chemistry. We will explore its significance, stereoselective synthesis methodologies, physicochemical properties, and critical applications in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework supported by authoritative references.

Table of Contents

-

Introduction: The Strategic Importance of Fluorinated Chiral β-Amino Alcohols

-

Stereoselective Synthesis of this compound

-

2.1. Asymmetric Reduction of Prochiral Ketones

-

2.2. Biocatalytic Approaches: A Green Chemistry Perspective

-

2.3. Chiral Resolution of Racemic Mixtures

-

-

Physicochemical Characterization

-

Applications in Drug Discovery and Development

-

4.1. Precursor to Key Pharmaceutical Intermediates

-

4.2. Case Study: Role in the Synthesis of Novel CNS-Active Agents

-

-

Experimental Protocols

-

5.1. Protocol 1: Asymmetric Reduction using a Spiroborate Ester Catalyst

-

5.2. Protocol 2: Enzymatic Kinetic Resolution using Lipase

-

-

References

Introduction: The Strategic Importance of Fluorinated Chiral β-Amino Alcohols

The vicinal amino alcohol motif is a privileged scaffold in a vast number of biologically active molecules and natural products.[1] The precise spatial arrangement of the amino and hydroxyl groups is often fundamental to the molecule's interaction with biological targets, making stereochemistry a critical determinant of pharmacological activity.[2] this compound belongs to this crucial class of compounds, with the added strategic advantage of a fluorine substituent on the phenyl ring.

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic profiles.[3][4] As such, this compound serves as a highly valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals.[5][6] Its structural analogues, such as 3-amino-1-phenylpropanol derivatives, are common core intermediates in drugs like Fluoxetine, Nisoxetine, and Tomoxetine.[7][8] This guide will provide a comprehensive overview of the synthesis and application of this versatile intermediate.

Stereoselective Synthesis of this compound

The primary challenge in synthesizing this molecule lies in the stereoselective creation of the chiral center at the carbon bearing the amino group. Several robust strategies have been developed to achieve high enantiomeric purity.

Asymmetric Reduction of Prochiral Ketones

A highly effective and convergent approach involves the asymmetric reduction of a prochiral β-amino ketone precursor, 3-amino-1-(4-fluorophenyl)propan-1-one. This method allows for the direct establishment of the desired stereocenter.

One notable method employs spiroborate ester catalysts in the presence of a hydrogen donor.[7] This approach has been shown to produce optically active 3-amino-1-phenylpropanol derivatives with high yields and excellent enantiomeric excess (ee), often exceeding 80% ee.[7] The catalyst's chiral environment directs the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer. The choice of catalyst, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), is critical for achieving high enantioselectivity.[9][10]

dot graph Asymmetric_Reduction { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Prochiral_Ketone [label="3-Amino-1-(4-fluorophenyl)propan-1-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Catalyst\n(e.g., Spiroborate Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; H_donor [label="Hydrogen Donor\n(e.g., BH3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiral_Alcohol [label="(R)- or (S)-3-Amino-3-\n(4-fluorophenyl)propan-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prochiral_Ketone -> Chiral_Alcohol [label="Asymmetric Reduction"]; Catalyst -> Chiral_Alcohol [style=dashed, arrowhead=none]; H_donor -> Chiral_Alcohol [style=dashed, arrowhead=none]; } caption: Asymmetric reduction of a prochiral ketone.

Biocatalytic Approaches: A Green Chemistry Perspective

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral molecules.[11][12] Enzymes, particularly ketoreductases (KREDs) and lipases, offer high enantioselectivity under mild, environmentally friendly reaction conditions.[10][12]

For the synthesis of chiral β-amino alcohols, the asymmetric bioreduction of the corresponding β-amino ketones is a highly effective strategy.[11] Whole microbial cells or purified enzymes can be used to catalyze the reduction with high precision.[11] An alternative biocatalytic method is the enzymatic kinetic resolution of a racemic mixture of the amino alcohol.[2] Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiomerically pure alcohol.[2] This method is advantageous due to the commercial availability of a wide range of lipases and their operational simplicity.

dot graph Biocatalysis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Racemic_Mixture [label="Racemic this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme (e.g., Lipase)\n+ Acyl Donor", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enantiomer_1 [label="Enantiomerically Pure\n(S)-Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enantiomer_2 [label="Acylated (R)-Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Racemic_Mixture -> Enzyme [label="Enzymatic Kinetic Resolution"]; Enzyme -> Separation; Separation -> Enantiomer_1; Separation -> Enantiomer_2; } caption: Enzymatic kinetic resolution workflow.

Chiral Resolution of Racemic Mixtures

Classical chemical resolution remains a viable and widely practiced method for obtaining enantiomerically pure amino alcohols. This technique involves the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] Following separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base. While effective, this method can be time-consuming and the yield of a single enantiomer is theoretically limited to 50%.

Physicochemical Characterization

The physicochemical properties of this compound are crucial for its application and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | PubChem |

| Molecular Weight | 169.20 g/mol | [13] |

| Appearance | Off-white crystal or powder | [14] |

| Storage Conditions | Room temperature, ventilated, dry, away from light | [14] |

Note: Specific properties like melting point and optical rotation will vary between the racemic mixture and the individual enantiomers.

The purity and enantiomeric excess (e.e.) of the final product are critical quality attributes. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the enantiomeric excess of the chiral amino alcohol.[2][15]

Applications in Drug Discovery and Development

Precursor to Key Pharmaceutical Intermediates

This compound is a versatile starting material for the synthesis of more complex molecules.[2][16] The amino and hydroxyl groups provide two reactive handles for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds. Its structural analogues are pivotal intermediates in the synthesis of various chiral drugs.[7][14]

Case Study: Role in the Synthesis of Novel CNS-Active Agents

Derivatives of 3-amino-3-arylpropan-1-ol have shown significant potential in the development of treatments for neurological disorders.[17] For instance, the core structure is present in atomoxetine, a norepinephrine reuptake inhibitor used for the treatment of ADHD.[8] The 4-fluorophenyl moiety in our title compound can enhance blood-brain barrier penetration and modulate receptor binding affinity, making it an attractive building block for novel central nervous system (CNS) drug candidates. Researchers can utilize this building block to synthesize libraries of compounds for screening against various neurological targets.[4][17]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of enantiomerically enriched this compound.

Protocol 1: Asymmetric Reduction using a Spiroborate Ester Catalyst

This protocol is adapted from methodologies for the asymmetric reduction of β-amino ketones.[7][9]

Materials:

-

3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride

-

Spiroborate ester catalyst (e.g., derived from (R)- or (S)-diphenylprolinol)

-

Borane-dimethyl sulfide complex (BMS) or other hydrogen donor

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral spiroborate ester catalyst (0.1 eq) and anhydrous THF.

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 15 minutes.

-

In a separate flask, suspend 3-Amino-1-(4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq) to neutralize. Stir for 20 minutes and filter to remove the triethylammonium chloride salt.

-

Add the resulting solution of the free β-amino ketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

This protocol is a general procedure based on established methods for lipase-catalyzed kinetic resolution of amino alcohols.[2]

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Buffer solution (if using free lipase)

-

Silica gel for column chromatography

Procedure:

-

In a flask, dissolve racemic this compound (1.0 eq) in the chosen anhydrous organic solvent.

-

Add the acyl donor (e.g., ethyl acetate, can also serve as the solvent).

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted amino alcohol from the acylated product using flash column chromatography on silica gel.

-

The acylated enantiomer can be hydrolyzed back to the alcohol using mild basic or acidic conditions if the other enantiomer is desired.

-

Determine the enantiomeric excess of the resolved alcohol using chiral HPLC.

Conclusion and Future Outlook

This compound stands out as a chiral building block of significant value for the pharmaceutical industry. Its unique combination of a chiral β-amino alcohol scaffold and a fluorinated aromatic ring provides a powerful tool for the synthesis of novel, enantiomerically pure drug candidates with potentially enhanced pharmacological properties. The continued development of more efficient and sustainable synthetic methods, particularly in the realm of biocatalysis and asymmetric catalysis, will further increase its accessibility and utility.[18][19][20] As the demand for stereochemically defined drugs grows, the importance of versatile chiral building blocks like this compound will undoubtedly continue to rise.

References

- 1. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-3-phenylpropan-1-ol|CAS 170564-98-4 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9 [smolecule.com]

- 5. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 8. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]

- 12. mdpi.com [mdpi.com]

- 13. 3-Amino-3-(3-fluorophenyl)propan-1-ol | C9H12FNO | CID 44607618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Amino-3-phenyl-1-propanol|14593-04-5-Maohuan Chemical [bschem.com]

- 15. mdpi.com [mdpi.com]

- 16. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 3-Amino-3-(4-fluorophenyl)propan-1-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-fluorophenyl)propan-1-ol, a chiral amino alcohol with significant potential in drug discovery and development. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural similarity to known psychoactive compounds and its utility as a key building block in the synthesis of complex pharmaceutical agents underscore its importance. This guide will explore the synthesis, chemical properties, and, by inference from structurally related molecules, the potential therapeutic applications of this compound, with a particular focus on its potential in the development of novel therapeutics for central nervous system (CNS) disorders. We will delve into detailed experimental protocols, potential mechanisms of action, and the analytical methods required for its characterization, providing a solid foundation for researchers and drug development professionals interested in exploring the therapeutic landscape of this promising molecule.